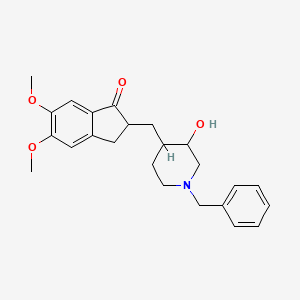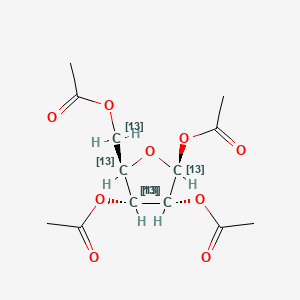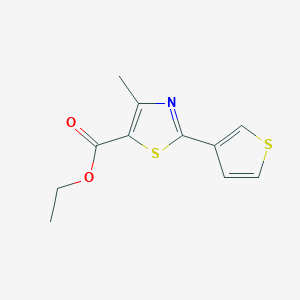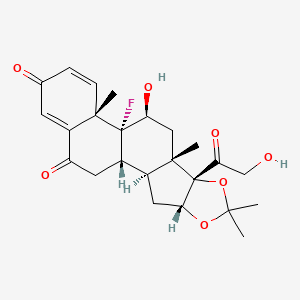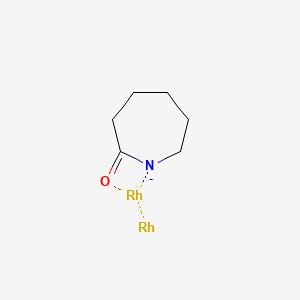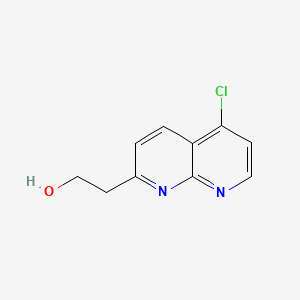
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as Cu(OTf)₂ and Et₂NH. This reaction leads to the formation of 1,8-naphthyridine derivatives, which can then be further modified to obtain the desired compound . Another method involves the chlorination of carbonyl derivatives using reagents like PCl₅ or POCl₃, followed by subsequent reactions to introduce the ethan-1-ol group .
Análisis De Reacciones Químicas
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Aplicaciones Científicas De Investigación
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a pharmacophore for the development of new drugs, particularly those targeting bacterial infections . Additionally, this compound is used in the study of molecular sensors, light-emitting diodes, and dye-sensitized solar cells . Its versatility makes it a valuable tool in both academic and industrial research settings .
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be compared with other similar compounds within the naphthyridine family. Some of these similar compounds include 1,8-naphthyridine, 2-chloro-1,5-naphthyridine, and 2-amino-1,8-naphthyridine . What sets this compound apart is its unique combination of a chloro substituent and an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-(5-chloro-1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-5-12-10-8(9)2-1-7(13-10)4-6-14/h1-3,5,14H,4,6H2 |
Clave InChI |
QCUFQJXRAQIZTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2N=C1CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



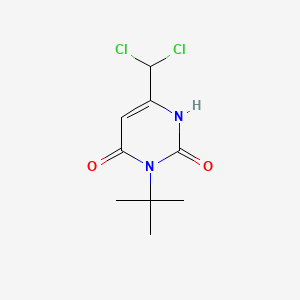
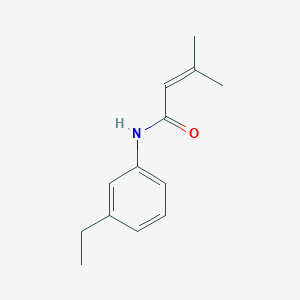
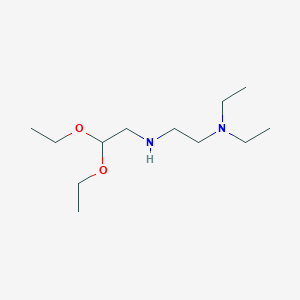
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
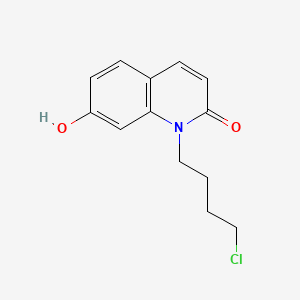
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)

